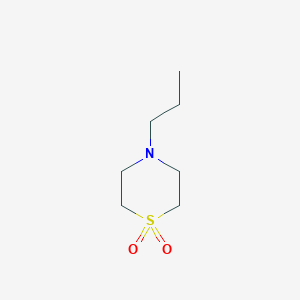

4-Propylthiomorpholine 1,1-dioxide

Description

Significance of Sulfur-Containing Heterocycles in Synthetic Design

Sulfur-containing heterocycles are fundamental building blocks in the design of a wide array of synthetic molecules. researchgate.net Their significance stems from the unique properties imparted by the sulfur atom, which, with its larger atomic radius and lower electronegativity compared to oxygen, can exist in various oxidation states (from -2 to +6). tandfonline.comresearchgate.net This versatility allows for the fine-tuning of a molecule's steric and electronic properties. tandfonline.com

These heterocycles are prevalent in numerous natural products and have been integral to the development of a significant portion of small-molecule pharmaceuticals. tandfonline.comresearchgate.net The incorporation of sulfur-containing motifs, such as thioethers, sulfoxides, sulfones, and sulfonamides, is a well-established strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles. tandfonline.com Consequently, researchers are actively engaged in developing novel sulfur-based compounds for a range of applications. researchgate.net

The Thiomorpholine (B91149) 1,1-Dioxide Ring System: Structural Features and Chemical Versatility

Within the diverse family of sulfur-containing heterocycles, the thiomorpholine ring system holds a prominent position. Thiomorpholine is a six-membered saturated heterocycle containing a sulfur and a nitrogen atom at positions 1 and 4, respectively. jchemrev.com The oxidation of the sulfur atom to its highest oxidation state (+6) yields the thiomorpholine 1,1-dioxide core. google.com This transformation from a thioether to a sulfone has profound effects on the molecule's properties.

The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, which significantly alters the electronic environment of the ring. This oxidation enhances the chemical stability of the scaffold and modifies its lipophilicity and basicity. ethz.ch The thiomorpholine 1,1-dioxide ring typically adopts a stable chair conformation. smolecule.com This well-defined three-dimensional structure is a valuable feature in the design of molecules intended to interact with specific biological targets. researchgate.net The presence of the nitrogen atom provides a convenient handle for further functionalization, allowing for the introduction of a wide variety of substituents. jchemrev.com

Positioning of 4-Propylthiomorpholine (B15442749) 1,1-Dioxide within Derivative Research

4-Propylthiomorpholine 1,1-dioxide is a specific derivative of the thiomorpholine 1,1-dioxide core, where a propyl group is attached to the nitrogen atom. This particular substitution pattern places it within a broad class of N-substituted thiomorpholine 1,1-dioxide derivatives that are actively being investigated. The propyl group, being a simple alkyl chain, can influence the compound's lipophilicity and steric profile.

Overview of Research Trajectories for Thiomorpholine 1,1-Dioxide Derivatives

The research landscape for thiomorpholine 1,1-dioxide derivatives is diverse and expanding. A significant area of focus is in medicinal chemistry, where the scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. jchemrev.com Derivatives are being explored for a wide range of potential therapeutic applications. researchgate.netbookpi.org

Another major research trajectory involves the use of thiomorpholine 1,1-dioxide derivatives as versatile intermediates in organic synthesis. guidechem.comchemimpex.com Their chemical stability and the reactivity of the nitrogen atom make them valuable building blocks for the construction of more complex molecules. For instance, they have been used in the synthesis of enamines and as components in the development of novel polymers and materials. chemimpex.comnih.gov The continuous development of new synthetic methodologies, including flow chemistry, is facilitating the production and derivatization of the thiomorpholine core, further broadening the scope of its research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXQWBOAKLQLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propylthiomorpholine 1,1 Dioxide and Its Analogues

Strategies for the Construction of the Thiomorpholine (B91149) 1,1-Dioxide Scaffold

The thiomorpholine 1,1-dioxide ring is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.netjchemrev.comjchemrev.com Its synthesis can be approached through several key strategies, primarily involving either the formation of the heterocyclic ring from acyclic precursors or the chemical modification of a pre-existing thiomorpholine ring.

One prominent method for constructing the N-aryl-1,4-thiomorpholine 1,1-dioxide scaffold is through a double aza-Michael type 1,4-addition reaction. researchgate.net A notable example involves the one-pot, indium-mediated reductive cyclization of nitroarenes with divinyl sulfone. semanticscholar.orgsemanticscholar.org In this procedure, the nitro group is reduced in situ to an amine, which then undergoes a double addition to the divinyl sulfone, effectively forming the six-membered ring in a single pot. semanticscholar.org The reaction conditions can be optimized, for instance, by using an indium/acetic acid (AcOH) system in methanol (B129727) at reflux, to achieve good yields of the desired N-arylthiomorpholine 1,1-dioxides. researchgate.netsemanticscholar.org

Another fundamental approach begins with thiomorpholine itself, which is then oxidized to the corresponding 1,1-dioxide. guidechem.com The oxidation is a critical step that imparts distinct chemical properties to the scaffold, primarily by altering the electronics and geometry of the sulfur atom. Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate (B83412) under controlled conditions. guidechem.comgoogle.com The synthesis of the initial thiomorpholine ring can be achieved via several classical methods, such as the reaction of diethanolamine (B148213) with a sulfur source or the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. acs.org

These foundational methods provide access to the core thiomorpholine 1,1-dioxide structure, which serves as a crucial starting point for further functionalization, particularly at the nitrogen atom, to produce derivatives like 4-propylthiomorpholine (B15442749) 1,1-dioxide.

N-Functionalization Routes to Incorporate Alkyl Chains

Once the thiomorpholine 1,1-dioxide scaffold is obtained, the introduction of substituents on the nitrogen atom is a key step for creating diverse analogues. The nitrogen atom in the ring is nucleophilic, allowing for a variety of functionalization reactions.

Direct N-Alkylation Approaches

The most straightforward method for introducing an alkyl chain, such as a propyl group, onto the thiomorpholine 1,1-dioxide scaffold is through direct N-alkylation. This reaction involves treating the parent thiomorpholine 1,1-dioxide with an appropriate alkylating agent. The secondary amine nitrogen of the scaffold acts as a nucleophile, attacking an electrophilic alkyl source like an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or an alkyl sulfonate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

One-Pot Synthetic Procedures for N-Substituted Derivatives

More advanced synthetic strategies aim to construct the N-substituted thiomorpholine 1,1-dioxide ring in a single, continuous process to improve efficiency. One-pot procedures that combine the reduction of a nitro-compound, cyclization, and N-functionalization have been developed. For instance, the indium-mediated reaction of nitroarenes and divinyl sulfones can be adapted to generate N-aryl derivatives directly. researchgate.netsemanticscholar.org This approach avoids the isolation of the intermediate parent amine, streamlining the synthesis and reducing waste. While primarily developed for N-aryl derivatives, the principles of one-pot synthesis can be extended to the formation of N-alkyl analogues by selecting appropriate starting materials and reaction conditions.

Diversification via Propargyl-Substituted Intermediates (e.g., 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide)

A highly versatile strategy for creating a wide array of analogues involves the use of a key functionalized intermediate, 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, also known as 4-propargylthiomorpholine 1,1-dioxide. chemscene.comchemicalbook.com This intermediate is synthesized by the N-alkylation of thiomorpholine 1,1-dioxide with a propargyl halide, such as propargyl bromide. The terminal alkyne group of this intermediate serves as a reactive handle for a multitude of subsequent chemical transformations, making it an invaluable platform for diversification. researchgate.net The presence of the propargyl group allows for the introduction of complex molecular fragments through reactions like Sonogashira coupling, Mannich reactions, and, most notably, cycloadditions.

Copper(I)-Catalyzed Cycloaddition Reactions (Click Chemistry) for Derivatization

The terminal alkyne of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives. researchgate.net By reacting the propargyl intermediate with various organic azides, a library of complex thiomorpholine 1,1-dioxide analogues can be rapidly assembled. The reaction is known for its high fidelity, mild conditions, and tolerance of a wide range of functional groups. nih.gov

A one-pot procedure has been developed for the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. researchgate.net This method involves the reaction of various sulfonic acids with 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, where sulfonyl azides are generated in situ. This approach streamlines the synthesis, yielding novel triazole derivatives in good yields. researchgate.net

| Reactant (Sulfonic Acid) | Resulting Triazole Substituent | Yield (%) |

|---|---|---|

| Benzenesulfonic acid | Phenylsulfonyl | 77% |

| 4-Methylbenzenesulfonic acid | (4-Methylphenyl)sulfonyl | 75% |

| 4-Chlorobenzenesulfonic acid | (4-Chlorophenyl)sulfonyl | 73% |

| 4-Bromobenzenesulfonic acid | (4-Bromophenyl)sulfonyl | 74% |

| 4-Fluorobenzenesulfonic acid | (4-Fluorophenyl)sulfonyl | 72% |

| Naphthalene-2-sulfonic acid | Naphthalen-2-ylsulfonyl | 69% |

Multi-Component Reactions in the Synthesis of Complex 4-Propylthiomorpholine 1,1-Dioxide Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. beilstein-journals.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct complex derivatives built upon this scaffold. For example, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could be employed. One could envision a synthetic design where one of the starting components already contains the pre-formed this compound moiety. For instance, an aldehyde or amine functionalized with the scaffold could participate in an Ugi-4-component reaction (U-4CR) with an isocyanide, a carboxylic acid, and a fourth component to rapidly assemble a complex, drug-like molecule.

Furthermore, MCRs have been used to construct other heterocyclic systems, and these strategies could potentially be adapted. nih.govresearchgate.net The development of novel MCRs that directly form or functionalize the thiomorpholine 1,1-dioxide ring represents a promising avenue for future research, offering a streamlined path to libraries of structurally diverse compounds for chemical and biological screening.

Reductive Strategies in Thiomorpholine Synthesis

Reductive strategies are crucial in the synthesis of the thiomorpholine core and its derivatives. These methods are employed to convert specific functional groups into the desired amine or to construct the heterocyclic ring itself.

One established reductive approach involves the use of powerful reducing agents to transform a carbonyl group within a precursor molecule. For instance, thiomorpholin-3-one (B1266464) can be reduced to thiomorpholine using lithium aluminum hydride (LiAlH4) nih.gov. This method is effective for creating the saturated thiomorpholine ring from an oxidized precursor.

Another significant reductive strategy is reductive amination . This versatile reaction forms carbon-nitrogen bonds and is widely used to introduce substituents onto the nitrogen atom of the thiomorpholine ring organicreactions.org. The process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent organicreactions.org. In the context of synthesizing N-substituted thiomorpholines, such as 4-propylthiomorpholine, this could involve reacting thiomorpholine with propionaldehyde. The intermediate imine is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed, with borohydride (B1222165) and borane (B79455) reagents being common choices organicreactions.org. The application of reductive amination has been demonstrated in the synthesis of a series of amine analogs of thiocolchicine, highlighting its broad utility in creating diverse thiomorpholine derivatives nih.gov.

The intramolecular version of reductive amination can also be a valuable tool for the direct formation of the thiomorpholine ring, particularly for preparing various cyclic amines organicreactions.org. Additives like molecular sieves or Lewis acids can be beneficial in reactions that are sluggish due to sterically hindered reactants or weakly electrophilic carbonyl groups organicreactions.org.

Below is a table summarizing key aspects of these reductive strategies:

| Strategy | Precursor(s) | Reducing Agent | Key Transformation | Application Example |

| Carbonyl Reduction | Thiomorpholin-3-one | Lithium aluminum hydride (LiAlH4) | C=O to CH2 | Synthesis of the core thiomorpholine ring nih.gov |

| Reductive Amination | Thiomorpholine and an aldehyde/ketone (e.g., propionaldehyde) | Borohydride or borane reagents | Formation of a C-N bond | N-alkylation of the thiomorpholine ring organicreactions.org |

| Intramolecular Reductive Amination | Substrate with both carbonyl and amine moieties | Various boron-containing hydrides | Ring formation | Preparation of cyclic amines organicreactions.org |

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

A key aspect of scalable synthesis is the development of a streamlined and robust process. This may involve "telescoping" reaction sequences, where multiple steps are performed in a single reactor without isolating intermediates, which can significantly improve efficiency and reduce waste researchgate.net. For example, a continuous flow synthesis of thiomorpholine has been developed, demonstrating a robust process that can be run for extended periods researchgate.net.

The choice of reagents and reaction conditions is also critical for scalability. For the oxidation of the thiomorpholine to its 1,1-dioxide, a patent describes the use of potassium permanganate google.com. For large-scale production, factors such as the heat generated during the reaction and the safe handling of the oxidant must be carefully managed. The patent suggests adding the potassium permanganate in several portions to control the reaction and maintain a safe temperature profile google.com.

Furthermore, the economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials. Routes that utilize inexpensive and readily available precursors are highly desirable nih.gov. The purification of the final product at a large scale is another important consideration. Methods like distillation or crystallization are often preferred over chromatographic techniques, which can be less practical for large quantities nih.gov.

The development of a flexible synthesis that allows for the production of various analogues is also a valuable consideration for scalability nih.gov. This adaptability can be crucial for drug discovery and development programs. An example of a flexible and scalable synthesis has been reported for 4'-thionucleosides, which demonstrates the multigram preparation of these compounds nih.gov.

The following table outlines key considerations for the scalable synthesis of thiomorpholine derivatives:

| Consideration | Objective | Example Approach |

| Process Efficiency | Minimize steps and maximize throughput. | Telescoping reactions; continuous flow processes researchgate.net. |

| Safety | Control exothermic reactions and handle hazardous materials safely. | Portion-wise addition of reagents; careful temperature monitoring google.com. |

| Cost-Effectiveness | Reduce the overall cost of production. | Use of low-cost starting materials; efficient purification methods nih.gov. |

| Purification | Isolate the final product with high purity at a large scale. | Distillation; crystallization nih.gov. |

| Flexibility | Adapt the synthesis to produce a variety of related compounds. | Develop a synthetic route that accommodates different starting materials or building blocks nih.gov. |

Chemical Reactivity and Transformation Studies of 4 Propylthiomorpholine 1,1 Dioxide Derivatives

Reactivity of the Sulfone Moiety within the Heterocycle

The sulfone group (-SO₂-) is the dominant functional group influencing the electronic properties of the 4-propylthiomorpholine (B15442749) 1,1-dioxide ring. As a strong electron-withdrawing group, it significantly polarizes the molecule, which in turn affects the reactivity of the entire heterocyclic system. smolecule.com The oxidation of the parent thiomorpholine (B91149) to the corresponding 1,1-dioxide (sulfone) is a common synthetic transformation, typically achieved using oxidizing agents like potassium peroxymonosulfate (B1194676) or hydrogen peroxide. nih.govnih.gov

The sulfone moiety itself is generally stable and unreactive under many conditions, including those used for amide coupling or modifications at the nitrogen atom. google.com However, its powerful electron-withdrawing nature deactivates the adjacent methylene (B1212753) protons, a characteristic that is observable in ¹H NMR spectroscopy where these protons show a downfield shift. smolecule.com While direct reactions involving the sulfone group, such as reduction back to the sulfide (B99878), are chemically possible, they require strong reducing agents. The primary role of the sulfone in the reactivity of 4-propylthiomorpholine 1,1-dioxide is to electronically influence other parts of the molecule. For instance, it participates in various chemical transformations, including facilitating nucleophilic substitution reactions on the ring or adjacent substituents. smolecule.com

Stereochemical Aspects of Derivatization Reactions

The thiomorpholine 1,1-dioxide ring typically adopts a stable chair conformation, which is a critical factor in understanding the stereochemical outcomes of its reactions. smolecule.com Any substitution on the ring carbons can lead to the formation of cis and trans diastereomers. The orientation of these substituents (axial or equatorial) has a profound impact on the molecule's reactivity and interaction with other chemical species.

Studies on the synthesis of related substituted thiomorpholine 1,1-dioxides have demonstrated that the stereochemistry of cyclization reactions can be controlled to favor specific diastereomers. amazonaws.com For example, the cyclization of β-amino sulfones to form substituted thiomorpholine 1,1-dioxides can yield high diastereomeric ratios, indicating a high degree of stereocontrol during the ring-forming step. amazonaws.com

When a chiral center is present in a derivative of this compound, reactions at or near this center must be considered from a stereochemical viewpoint. For instance, a nucleophilic substitution reaction at a chiral carbon on a side chain could proceed via mechanisms like S(_N)1, which would lead to racemization (a mix of retention and inversion of stereochemistry), or S(_N)2, which would result in a complete inversion of stereochemistry. masterorganicchemistry.com The rigid chair conformation of the thiomorpholine 1,1-dioxide ring can influence the accessibility of reaction sites and thus the stereochemical outcome of derivatization reactions.

Electrophilic and Nucleophilic Character of the Thiomorpholine 1,1-Dioxide Ring System

The this compound molecule exhibits both nucleophilic and electrophilic characteristics, depending on the specific atom or region of the molecule.

Nucleophilic Character : The primary center of nucleophilicity is the nitrogen atom. As a secondary amine, the lone pair of electrons on the nitrogen atom readily attacks electrophiles. researchgate.net This is exemplified in the synthesis of the thiomorpholine 1,1-dioxide ring itself, which often involves a double Michael addition of an amine to an electrophilic species like divinyl sulfone. researchgate.netresearchgate.net The nucleophilicity of the nitrogen is, however, modulated by the electron-donating or withdrawing nature of its substituent.

Investigation of Reaction Mechanisms and Intermediates

The formation of the N-substituted thiomorpholine 1,1-dioxide scaffold is well-studied. A prevalent mechanism is the double aza-Michael type 1,4-addition reaction. In this process, a primary amine (like propylamine) reacts with divinyl sulfone. The reaction proceeds in two steps: the first Michael addition forms an intermediate, which then undergoes a rapid intramolecular cyclization (the second Michael addition) to yield the final heterocyclic ring. researchgate.netresearchgate.net

The oxidation of the precursor N-propylthiomorpholine to the sulfone involves the nucleophilic attack of the sulfur atom's lone pair on the oxidizing agent, such as H₂O₂. This is believed to proceed through a thioether-H₂O₂ adduct as a key intermediate, which then leads to the formation of the sulfoxide (B87167) and subsequently the sulfone. nih.gov

For reactions on derivatives, the mechanisms can vary widely. For example, nucleophilic aromatic substitution (S(_N)Ar) is a common mechanism when the thiomorpholine 1,1-dioxide moiety is attached to an activated aromatic ring. acs.org Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic routes to new derivatives.

Impact of the 4-Propyl Substituent on Reaction Rates and Selectivity

The propyl group at the 4-position (the nitrogen atom) is not merely a passive component of the molecule; it actively influences the reactivity of the heterocycle through both electronic and steric effects.

| N-Substituent | Inductive Effect | Predicted Effect on Nitrogen Nucleophilicity | Example Reaction |

|---|---|---|---|

| -H | Neutral | Baseline | Alkylation |

| -CH₃ (Methyl) | +I (Weakly Donating) | Increased | Alkylation |

| -CH₂CH₂CH₃ (Propyl) | +I (Donating) | Increased (Slightly more than Methyl) | Alkylation |

| -C(O)CH₃ (Acetyl) | -I (Withdrawing) | Decreased | Hydrolysis |

Steric Influences on Reagent Approach

Steric hindrance from the propyl group can significantly affect reaction rates and selectivity. The propyl group occupies space around the nitrogen atom, potentially impeding the approach of bulky reagents. This steric bulk can slow down reactions at the nitrogen or force an approaching reagent to attack from a less hindered direction, thereby influencing the stereochemical outcome of a reaction.

| N-Substituent | Relative Steric Hindrance | Predicted Impact on Rate of Reaction at Nitrogen |

|---|---|---|

| -H | Very Low | High |

| -CH₃ (Methyl) | Low | Slightly Reduced |

| -CH₂CH₂CH₃ (Propyl) | Moderate | Moderately Reduced |

| -C(CH₃)₃ (tert-Butyl) | High | Significantly Reduced |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Propylthiomorpholine (B15442749) 1,1-dioxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the propyl group's attachment to the nitrogen atom and the oxidation state of the sulfur atom.

The thiomorpholine (B91149) 1,1-dioxide ring is expected to adopt a stable chair conformation, similar to cyclohexane. This conformation results in two distinct chemical environments for the protons on the ring: axial and equatorial. The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angles, which can be used to confirm the chair geometry.

Detailed Research Findings: While specific spectral data for 4-propylthiomorpholine 1,1-dioxide is not widely published, data from closely related thiomorpholine 1,1-dioxide derivatives allow for the prediction of its NMR spectrum. researchgate.netresearchgate.net The protons on the carbons adjacent to the sulfone group (C2 and C6) are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the SO₂ group. The protons on the carbons adjacent to the nitrogen (C3 and C5) would appear at a different chemical shift. The N-propyl group would exhibit characteristic signals for its CH₂, CH₂, and CH₃ groups.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign each proton and carbon signal. COSY would reveal the coupling relationships between protons, confirming the connectivity within the propyl chain and the thiomorpholine ring. HSQC would correlate each proton directly to its attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ring CH₂ (C2, C6) | ~3.0 - 3.4 | ~50 - 53 | Adjacent to the electron-withdrawing SO₂ group. |

| Ring CH₂ (C3, C5) | ~2.8 - 3.2 | ~52 - 55 | Adjacent to the nitrogen atom. |

| N-CH₂ (propyl) | ~2.5 - 2.9 | ~58 - 62 | Propyl group methylene (B1212753) adjacent to nitrogen. |

| CH₂ (propyl) | ~1.5 - 1.8 | ~19 - 23 | Middle methylene of the propyl group. |

| CH₃ (propyl) | ~0.9 - 1.1 | ~10 - 12 | Terminal methyl of the propyl group. |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement.

The molecular formula of this compound is C₇H₁₅NO₂S, which corresponds to a monoisotopic mass of 177.0823 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z of 177. savemyexams.comuni-saarland.de

Detailed Research Findings: The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses. libretexts.org For N-alkyl amines, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Key predicted fragmentation pathways for this compound include:

Alpha-cleavage: The most probable fragmentation involves the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group. This would result in a highly stable iminium cation fragment at m/z 148. This is often the base peak in the spectrum of N-alkyl amines. miamioh.edu

Loss of Propyl Radical: Cleavage of the N-C bond can lead to the loss of the entire propyl radical (•C₃H₇, 43 Da), generating a fragment corresponding to the thiomorpholine 1,1-dioxide cation at m/z 134.

Ring Fragmentation: The heterocyclic ring itself can fragment. A common pathway for related molecules involves the loss of sulfur dioxide (SO₂, 64 Da) or the loss of ethene (C₂H₄, 28 Da) from the ring structure.

Table 2: Predicted Key Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 177 | [M]⁺· | [C₇H₁₅NO₂S]⁺· | Molecular Ion |

| 148 | [M - C₂H₅]⁺ | [C₅H₁₀NO₂S]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 134 | [M - C₃H₇]⁺ | [C₄H₈NO₂S]⁺ | Loss of propyl radical |

| 113 | [M - SO₂]⁺· | [C₇H₁₅N]⁺· | Loss of neutral sulfur dioxide |

| 72 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | Alpha-cleavage (loss of C₃H₅SO₂) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation and intermolecular interactions like hydrogen bonding.

While a crystal structure for this compound itself is not publicly available, analysis of closely related thiomorpholine 1,1-dioxide derivatives provides significant insight. iucr.org Crystallographic studies on similar compounds confirm that the six-membered thiomorpholine ring consistently adopts a chair conformation in the solid state. iucr.org The sulfone group's oxygen atoms and the N-propyl substituent would occupy specific axial or equatorial positions, dictated by steric and electronic factors to achieve the lowest energy conformation.

Detailed Research Findings: Based on analogous structures, a crystal structure of this compound would be expected to reveal key geometric parameters. iucr.org The S=O bond lengths would be shorter than the C-S bonds, and the C-S-C and O-S-O bond angles would be characteristic of a tetrahedral sulfur center in a sulfone. The analysis would also detail how molecules pack in the crystal lattice, identifying any weak intermolecular interactions that stabilize the crystal structure.

Table 3: Expected Data from X-ray Crystallographic Analysis

| Parameter | Expected Information | Example Value (from related structures) |

| Ring Conformation | Chair, boat, or twist-boat | Chair iucr.org |

| Bond Lengths | C-S, S=O, C-N, C-C | S=O: ~1.44 Å, C-S: ~1.78 Å |

| Bond Angles | O-S-O, C-S-C, C-N-C | O-S-O: ~118°, C-S-C: ~105° |

| Torsional Angles | Defines the exact puckering of the ring | Varies based on specific ring atoms |

| Crystal Packing | Arrangement of molecules in the unit cell | Head-to-tail arrangements, hydrogen bonding networks |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for analyzing polar compounds like sulfones. cas.cznih.gov Purity assessment would involve developing a method that can separate the target compound from any starting materials, by-products, or degradation products. A typical setup would use a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to ensure sharp, symmetrical peaks. Detection is commonly performed using a UV detector. walshmedicalmedia.comsielc.com

Gas Chromatography (GC): GC can also be used for purity analysis, though it may be more challenging for a polar, relatively high molecular weight compound like this compound. nih.govscispace.com The compound's polarity could lead to peak tailing and potential thermal degradation in the injector port. To overcome this, derivatization to a less polar, more volatile compound may be necessary. nih.govresearchgate.net However, with modern, inert columns, direct analysis might be feasible. For reaction monitoring, GC can provide rapid analysis of reaction aliquots to track the consumption of reactants and the formation of the product.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column/Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 210 nm) | Purity determination, quantification, stability testing nih.gov |

| GC | Capillary column (e.g., DB-5 or equivalent) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Reaction monitoring, impurity profiling researchgate.net |

Computational and Theoretical Chemistry Investigations of 4 Propylthiomorpholine 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Propylthiomorpholine (B15442749) 1,1-dioxide. chemrxiv.org These calculations, which solve the Schrödinger equation for the molecule, reveal the distribution of electrons and the energies of molecular orbitals. chemrxiv.org The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial in determining the molecule's reactivity and stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher reactivity. For 4-Propylthiomorpholine 1,1-dioxide, this gap influences its susceptibility to nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | Value | Electron-donating ability |

| LUMO Energy | Value | Electron-accepting ability |

| HOMO-LUMO Gap | Value | Chemical reactivity and stability |

| Dipole Moment | Value | Polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic nature of this compound. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules. nih.govnih.gov

By simulating the molecule in different solvents, researchers can understand how the solvent environment affects its shape and energy. This is crucial for predicting its behavior in various chemical environments. The conformational landscape reveals the most stable three-dimensional arrangements of the molecule, which in turn dictates its biological activity and physical properties.

Table 2: Key Findings from Molecular Dynamics Simulations

| Aspect Investigated | Observations and Insights |

| Conformational Flexibility | The thiomorpholine (B91149) ring can adopt various conformations, such as chair and boat forms. The propyl group also exhibits rotational freedom. |

| Dominant Conformations | The chair conformation of the thiomorpholine ring is generally the most stable due to minimized steric hindrance. |

| Solvation Effects | In polar solvents, the sulfone group forms strong hydrogen bonds, influencing the molecule's solubility and orientation at interfaces. |

| Water Penetration | The presence of the polar sulfone group can facilitate the penetration of water molecules, affecting headgroup-headgroup interactions in larger assemblies. nih.gov |

Prediction of Chemical Reactivity and Reaction Pathways (e.g., transition state analysis)

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction pathways. nih.gov By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility and kinetics of a reaction. chemrxiv.org

Transition state analysis helps to identify the energy barriers for different reactions, providing insights into which pathways are most likely to occur. For instance, the sulfone group is generally unreactive, but the nitrogen atom can act as a nucleophile. Computational studies can quantify the activation energies for reactions at different sites of the molecule. Machine learning approaches are also being developed to predict chemical reactivity based on learned patterns from large datasets. nih.gov

In Silico Structure-Reactivity Relationship (SRR) Modeling

In silico Structure-Reactivity Relationship (SRR) modeling establishes a correlation between the chemical structure of this compound and its reactivity. nih.gov These models use computational descriptors to quantify various aspects of the molecule's structure and then relate them to its observed or predicted reactivity. nih.gov

By developing SRR models, it is possible to predict the reactivity of new, related compounds without the need for extensive experimental testing. These models are particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Analysis of Molecular Topological Parameters (e.g., topological polar surface area, calculated lipophilicity) using Computational Methods

Computational methods allow for the rapid calculation of various molecular descriptors that are crucial for understanding the physicochemical properties of this compound.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Calculated Lipophilicity (e.g., cLogP) is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter in pharmacology as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Calculated Molecular Topological Parameters for this compound

| Parameter | Calculated Value | Significance |

| Topological Polar Surface Area (TPSA) | Value | Predicts membrane permeability and oral bioavailability. |

| Calculated LogP (cLogP) | Value | Indicates lipophilicity and affects ADME properties. |

| Molecular Weight | 177.26 g/mol | Basic molecular property. |

| Number of Hydrogen Bond Donors | 0 | Influences intermolecular interactions. |

| Number of Hydrogen Bond Acceptors | 3 (2 from sulfone oxygens, 1 from nitrogen) | Influences intermolecular interactions. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility. |

Applications of 4 Propylthiomorpholine 1,1 Dioxide in Chemical Research

As Fundamental Building Blocks in Complex Organic Synthesis

The thiomorpholine (B91149) 1,1-dioxide scaffold is a versatile building block in organic synthesis, utilized for the construction of more complex molecules. chemimpex.com Its derivatives are often synthesized through the oxidation of the corresponding thiomorpholine, a reaction that can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or 3-chloroperbenzoic acid (m-CPBA). The resulting sulfone is stable and can undergo various chemical transformations.

One common synthetic route to N-substituted thiomorpholine 1,1-dioxides involves a one-pot, reduction-triggered double aza-Michael addition of nitroarenes to divinyl sulfone. semanticscholar.orgresearchgate.net While this method is primarily used for aryl derivatives, similar principles can be applied for the synthesis of N-alkyl derivatives. The general stability and reactivity of the thiomorpholine 1,1-dioxide ring make it an attractive starting material for generating molecular diversity.

The N-propyl group in 4-propylthiomorpholine (B15442749) 1,1-dioxide can influence the solubility and reactivity of the molecule in subsequent synthetic steps. For instance, in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions, the nature of the N-substituent can be a key parameter in controlling stereoselectivity. bohrium.com Although direct studies on the use of 4-propylthiomorpholine 1,1-dioxide in complex natural product synthesis are not extensively documented, the foundational chemistry of the parent scaffold suggests its potential as a precursor for a variety of complex targets.

Development of Novel Heterocyclic Scaffolds Incorporating the Thiomorpholine 1,1-Dioxide Unit

The thiomorpholine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, frequently incorporated into larger, novel heterocyclic systems. jchemrev.comjchemrev.com Its derivatives have been investigated for a wide range of biological activities. jchemrev.comresearchgate.net The synthesis of these novel scaffolds often involves the functionalization of the thiomorpholine 1,1-dioxide unit.

For example, researchers have developed one-pot procedures for the synthesis of 1,2,3-triazole derivatives using 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide. tandfonline.com This approach, which involves the in-situ generation of sulfonyl azides, demonstrates how the thiomorpholine 1,1-dioxide moiety can be readily linked to other heterocyclic systems. Similarly, other studies have focused on creating hybrids of thiomorpholine 1,1-dioxide with other pharmacologically important heterocycles like oxazolidinones and pyrimidines. jchemrev.comresearchgate.net

The development of these novel scaffolds is driven by the desirable physicochemical properties imparted by the thiomorpholine 1,1-dioxide unit, such as improved solubility and metabolic stability. chemimpex.com The N-propyl group of this compound can further modulate these properties, potentially leading to enhanced biological activity or better pharmacokinetic profiles in the resulting novel heterocyclic compounds.

Table 1: Examples of Novel Heterocyclic Scaffolds Derived from Thiomorpholine 1,1-Dioxide

| Base Scaffold | Reactant/Method | Resulting Heterocyclic System | Potential Application Area | Reference(s) |

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | Sulfonic acids, in-situ sulfonyl azides | 1,2,3-Triazolyl-thiomorpholine 1,1-dioxide | Antibacterial, Antioxidant | tandfonline.com |

| Thiomorpholine 1,1-dioxide | (4-formylphenyl) boronic acid, etc. | (4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone | Anticancer | researchgate.net |

| Thiomorpholine | Oxidation to sulfoxide (B87167) and sulfone | Thiomorpholine S-oxide and S,S-dioxide phenyl oxazolidinones | Antibacterial | jchemrev.com |

| Thiomorpholine 1,1-dioxide | 6-Chloropyrimidine | 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide | Antimicrobial |

Probes for Mechanistic Studies in Chemical Biology (focusing on chemical interactions)

Thiomorpholine 1,1-dioxide derivatives have emerged as valuable tools in chemical biology, serving as probes to investigate biological mechanisms and interactions. The sulfone group can act as a mimic of a tetrahedral intermediate in enzymatic reactions, particularly in studies of proteases. Furthermore, the incorporation of this scaffold into fluorescent dyes has been shown to modulate their photophysical properties, making them useful for imaging applications. bohrium.comnih.gov

For instance, a thiomorpholine-based fluorescent probe, 4-thiomorpholine-7-nitrobenzothiadiazole (NBD-S-TM), has been developed for the detection of hypochlorous acid, a reactive oxygen species involved in inflammatory processes. nih.gov The oxidation of the thiomorpholine sulfur to the sulfone results in a significant change in the fluorescence properties of the probe. nih.gov This highlights the potential of the thiomorpholine 1,1-dioxide unit to act as a responsive element in chemical probes.

In the context of drug discovery, thiomorpholine 1,1-dioxide has been incorporated into chemical probes for lysine (B10760008) methyltransferases G9a and GLP, which are important targets in epigenetics. nih.gov The thiomorpholine 1,1-dioxide moiety in these probes contributes to their selectivity and cell permeability. More recently, a photoaffinity probe incorporating a thiomorpholine 1,1-dioxide group was designed to study the active conformation of the cannabinoid CB2 receptor. universiteitleiden.nl The specific N-propyl substitution in this compound could be used to fine-tune the lipophilicity and target engagement of such chemical probes.

Design and Synthesis of Ligands for Coordination Chemistry

The thiomorpholine ring, with its nitrogen and sulfur donor atoms, has potential for use in coordination chemistry. While the oxidation of the sulfur to a sulfone in thiomorpholine 1,1-dioxide reduces the coordinating ability of the sulfur atom, the nitrogen atom remains a viable coordination site. The design of ligands for coordination chemistry often focuses on creating specific binding pockets for metal ions, and the thiomorpholine 1,1-dioxide scaffold can provide a rigid and predictable framework.

Chiral N,N'-dioxide ligands, for example, have been extensively studied for their ability to form well-defined complexes with a variety of metal ions and to act as catalysts in asymmetric reactions. rsc.org While these are typically based on amino acid backbones, the principle of using dioxide functionalities to influence the coordination environment is relevant.

Although direct examples of this compound being used as a primary ligand in coordination complexes are not prevalent in the literature, its derivatives have been considered as components of larger ligand systems. For instance, the ethylamine (B1201723) moiety attached to the nitrogen of a thiomorpholine 1,1-dioxide has been suggested as a chelating group for transition metals like ruthenium in the design of anticancer complexes. The N-propyl group in this compound could similarly be functionalized to create multidentate ligands for various applications in catalysis and materials science. The use of thiomorpholinium-1,1-dioxide chloride in materials science, for example for perovskite solar cells, suggests another avenue for its application in coordination and materials chemistry. greatcellsolarmaterials.com

Future Research Directions and Emerging Paradigms in Thiomorpholine 1,1 Dioxide Chemistry

Exploration of Asymmetric Synthesis for Chiral 4-Propylthiomorpholine (B15442749) 1,1-Dioxide Derivatives

Asymmetric synthesis, the process of creating chiral molecules from achiral starting materials, is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. chiralpedia.com The development of methods to produce enantiomerically pure derivatives of 4-Propylthiomorpholine 1,1-dioxide is a critical area of future research.

Detailed research into the asymmetric synthesis of related heterocyclic systems provides a roadmap for this exploration. Asymmetric catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other, is a powerful strategy. diva-portal.org For instance, iridium-catalyzed asymmetric hydrogenation has been highly effective in synthesizing chiral nitrogen-containing compounds like γ-amino alcohols with exceptional enantioselectivity (up to 99.9% ee). ajchem-b.com Similarly, chiral ruthenium complexes have demonstrated remarkable efficacy in the asymmetric hydrogenation of various heteroaromatic compounds. ajchem-b.com

A key challenge is controlling stereochemistry during the formation of the thiomorpholine (B91149) ring or in subsequent modifications. Research on the stereodivergent synthesis of related cis- and trans-3,5-disubstituted-1,4-thiazane 1-oxides has shown that chiral sulfoxides can be used as precursors to create specific stereoisomers of the final sulfone. amazonaws.com This approach could be adapted to produce chiral this compound derivatives by introducing chirality at a different position on the ring.

Future efforts will likely focus on developing novel chiral ligands, such as derivatives of BINOL or chiral N,P ligands, to be used with transition metal catalysts (e.g., Rhodium, Iridium, Ruthenium) to achieve high enantioselectivity. diva-portal.orgsigmaaldrich.com The screening of various catalysts and reaction conditions will be essential to identify optimal systems for the asymmetric synthesis of these target molecules.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Ligand Class | Potential Reaction | Rationale |

|---|---|---|---|

| Iridium (Ir) | Chiral Spiro Ligands | Asymmetric Hydrogenation | Proven high enantioselectivity for N-containing heterocycles. ajchem-b.com |

| Rhodium (Rh) | Chiral Diphosphines | Asymmetric Hydrogenation | Effective for creating chiral centers in a variety of substrates. diva-portal.org |

| Ruthenium (Ru) | Chiral Diamine Complexes | Asymmetric Hydrogenation | Shows remarkable efficacy for heteroaromatic compounds. ajchem-b.com |

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is rapidly emerging as a superior alternative to traditional batch processing. mt.com This paradigm shift offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability from laboratory to industrial production. nih.govchemistryjournals.net

The synthesis of thiomorpholine 1,1-dioxide derivatives is particularly well-suited for flow chemistry, as demonstrated by the development of a continuous manufacturing process for 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, a key intermediate for an HIV maturation inhibitor. researchgate.netresearchgate.net This process successfully managed a highly exothermic reaction and the use of a toxic, reactive intermediate (divinyl sulfone) by minimizing the reaction volume at any given time, thereby dramatically improving safety. mt.com The integration of inline monitoring technologies, such as ReactIR, allowed for real-time process analysis to ensure stability and consistency, facilitating production on a kilogram scale. mt.comnih.gov

Furthermore, a two-step telescoped continuous flow process has been developed for the parent compound, thiomorpholine, starting from low-cost materials. acs.orgacs.org This method involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, showcasing the efficiency and atom economy that can be achieved in flow. acs.orgacs.org

Future research will undoubtedly focus on adapting these proven flow chemistry principles to the synthesis of this compound. A potential continuous process could involve the reaction of a propyl-containing amine with divinyl sulfone in a microreactor, allowing for precise temperature control and rapid optimization of reaction conditions.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Thiomorpholine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive/toxic materials and potential for thermal runaway. mt.com | Significantly enhanced safety due to small reaction volumes and superior heat transfer. mt.comnih.gov |

| Scalability | Often problematic, requiring re-optimization of conditions for larger vessels. | Easily scalable by running the system for a longer duration or by "numbering-up" reactors. researchgate.net |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise, computerized control over flow rates, temperature, and residence time. chemistryjournals.net |

| Efficiency | Can have lower yields and selectivity due to suboptimal mixing and heat control. nih.gov | Often results in higher yields, rates, and selectivity. nih.gov |

| Process Monitoring | Difficult to monitor in real-time. | Amenable to inline analytical techniques (e.g., IR, UV-Vis) for real-time monitoring and control. mt.comresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Derivatization Pathways

Artificial intelligence (AI) and machine learning (ML) are poised to transform chemical synthesis by moving from a trial-and-error approach to a data-driven, predictive science. appliedclinicaltrialsonline.com These powerful computational tools can analyze vast datasets of chemical reactions to identify complex patterns and predict outcomes with increasing accuracy. ijsea.com

Table 3: Potential Applications of AI/ML in this compound Chemistry

| Application Area | AI/ML Tool/Technique | Specific Goal |

|---|---|---|

| Reactivity Prediction | Graph Neural Networks (GNNs) | Predict the most reactive sites on the molecule for targeted derivatization. ijsea.com |

| Reaction Outcome Prediction | Machine Learning Models | Predict the product, yield, and stereoselectivity of a reaction under different conditions. chemeurope.com |

| Catalyst Discovery | Predictive Algorithms | Screen virtual libraries of chiral catalysts to identify promising candidates for asymmetric synthesis. researchgate.net |

| Synthetic Route Design | Retrosynthesis Algorithms | Propose novel and efficient multi-step synthetic pathways to complex derivatives. ijsea.com |

Sustainable and Environmentally Benign Synthetic Routes for Thiomorpholine 1,1-Dioxide Compounds

The principles of green chemistry—which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency—are becoming central to modern synthetic planning. chemistryjournals.net Developing sustainable routes to thiomorpholine 1,1-dioxide compounds is an essential future goal.

One of the most powerful green technologies is flow chemistry (discussed in 7.2), which inherently improves safety and energy efficiency. chemistryjournals.net Beyond flow processing, other strategies can be employed. The use of "click chemistry," a set of powerful, reliable, and selective reactions, offers an atom-economic route to new derivatives. researchgate.net For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to create novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, demonstrating a modular and efficient way to build molecular complexity. researchgate.netresearchgate.net

Another key aspect of green chemistry is the choice of starting materials and catalysts. Developing synthetic routes that begin with inexpensive, readily available precursors is highly desirable. acs.org The use of biocatalysis, which employs enzymes to perform chemical transformations under mild, aqueous conditions, represents a highly sustainable alternative to traditional chemical catalysts. chemistryjournals.net An enzyme could potentially be engineered to perform a key step, such as the selective oxidation of the sulfide (B99878) to the sulfone or a chiral resolution, with high efficiency and minimal environmental impact.

Future research will focus on combining these approaches: for instance, designing a multi-component reaction (MCR) that can be run in a continuous flow system, or developing a telescoped chemo-enzymatic process to build the core structure with minimal purification steps.

Table 4: Application of Green Chemistry Principles to Thiomorpholine 1,1-Dioxide Synthesis

| Green Chemistry Principle | Application Strategy | Example/Potential |

|---|---|---|

| Waste Prevention | Utilize atom-economic reactions like click chemistry or MCRs. | Synthesis of triazole hybrids via cycloaddition, where most atoms are incorporated into the final product. researchgate.net |

| Safer Solvents & Auxiliaries | Use of water, supercritical CO₂, or ionic liquids; reduce solvent use via flow chemistry. chemistryjournals.net | Performing reactions in aqueous media or under solvent-free conditions. |

| Design for Energy Efficiency | Employ flow chemistry for better heat transfer; use microwave-assisted synthesis or biocatalysis at ambient temperatures. chemistryjournals.net | A continuous flow process reduces the energy needed to heat and cool large batch reactors. nih.gov |

| Use of Renewable Feedstocks | Source starting materials from biological sources. | Explore bio-derived amines or sulfur sources for the synthesis. |

| Catalysis | Prefer catalytic reagents over stoichiometric ones; use highly selective and recyclable catalysts (e.g., enzymes, solid-supported catalysts). chemistryjournals.net | Development of a recyclable catalyst for the key ring-forming step. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.